Cas no 1805490-29-2 (Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate)

Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate
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- インチ: 1S/C12H13NO4/c1-3-17-11(14)6-8-4-9(7-13)12(15)10(5-8)16-2/h4-5,15H,3,6H2,1-2H3
- InChIKey: LUMRFXYBEVGIBN-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=C(C#N)C(=C(C=1)OC)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 309
- トポロジー分子極性表面積: 79.6
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022365-1g |
Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate |
1805490-29-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015022365-250mg |
Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate |
1805490-29-2 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015022365-500mg |
Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate |
1805490-29-2 | 97% | 500mg |
782.40 USD | 2021-06-18 |
Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate 関連文献
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Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetateに関する追加情報
Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate (CAS No. 1805490-29-2): A Comprehensive Overview
Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate (CAS No. 1805490-29-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in various biochemical pathways, making it a subject of extensive study in medicinal chemistry.
The molecular structure of Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate consists of a phenyl ring substituted with a cyano group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position. Additionally, the presence of an acetic acid ethyl ester at one end of the molecule contributes to its distinct reactivity and functional versatility. This combination of functional groups makes it an intriguing candidate for further exploration in drug discovery and synthetic chemistry.
In recent years, there has been a growing interest in natural product-inspired scaffolds due to their inherent biological activity and structural diversity. The compound Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate aligns well with this trend, as its structural features resemble those found in many bioactive molecules derived from plants and microorganisms. Specifically, the presence of hydroxyl and methoxy groups on the aromatic ring suggests potential interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate is its potential role as a precursor in the synthesis of more complex pharmacophores. The cyano group can be further functionalized through various chemical transformations, including reduction to an amine or conversion to a carboxylic acid derivative. These modifications open up numerous possibilities for designing novel compounds with enhanced biological activity.
Recent studies have highlighted the importance of polyphenolic derivatives in pharmacological applications due to their antioxidant, anti-inflammatory, and antimicrobial properties. The structural motif present in Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate shares similarities with well-known polyphenols such as flavonoids and stilbenes. This similarity suggests that it may exhibit comparable biological activities, although further research is needed to confirm these hypotheses.
The synthesis of Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include the esterification of a corresponding carboxylic acid derivative followed by cyanation and selective hydroxymethylation. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions may also be employed to enhance reaction efficiency and selectivity.
In the context of drug discovery, computational modeling has become an indispensable tool for predicting the biological activity of novel compounds. The three-dimensional structure of Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate can be used to generate pharmacophore models that aid in identifying potential binding sites on biological targets. These models can then be refined through molecular docking studies to optimize lead compounds for therapeutic applications.
The pharmacokinetic properties of any drug candidate are critical factors that determine its efficacy and safety profile. While initial studies on Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate have not been extensive, its structural features suggest potential for good solubility and bioavailability. Further investigations into its metabolic stability and distribution patterns will be essential for understanding its behavior within biological systems.
The role of natural products in drug development continues to evolve with advancements in synthetic chemistry and biotechnology. Compounds like Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate serve as valuable building blocks for generating new therapeutic agents with improved pharmacological profiles. By leveraging natural product-inspired scaffolds, researchers can accelerate the discovery process while minimizing costs associated with traditional drug development methods.
In conclusion, Ethyl 3-cyano-4-hydroxy-5-methoxyphenylacetate (CAS No. 1805490-29-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery, synthetic chemistry, and computational biology. As our understanding of biochemical pathways continues to expand, compounds like this are poised to play a significant role in developing innovative therapeutic strategies.
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